molecular formula C41H82O6P2 B1328773 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane CAS No. 3806-34-6

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

Cat. No.: B1328773
CAS No.: 3806-34-6
M. Wt: 733 g/mol
InChI Key: PZRWFKGUFWPFID-UHFFFAOYSA-N
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Description

Introduction and Nomenclature

Chemical Identity and Structural Overview

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane represents a sophisticated organophosphorus compound characterized by its unique spirocyclic architecture incorporating two phosphorus atoms within a pentaerythritol-derived framework. The compound exhibits a molecular formula of C₄₁H₈₂O₆P₂ with a molecular weight of 733.03 grams per mole. The structural foundation consists of a spiro[5.5]undecane core system where two six-membered rings share a single carbon atom, creating a rigid three-dimensional framework that accommodates the phosphite ester functionalities.

The phosphorus atoms occupy positions 3 and 9 within the tetraoxa-diphosphaspiro framework, each bearing octadecyloxy substituents that contribute significantly to the compound's physical properties and application characteristics. These long-chain alkyl substituents, derived from octadecanol (stearyl alcohol), impart lipophilic character and influence the compound's solubility profile in various polymer matrices. The tetraoxa designation refers to the four oxygen atoms that form part of the spirocyclic ring system, creating a highly stable geometric arrangement that contributes to the compound's effectiveness as a polymer stabilizer.

The spirocyclic architecture represents a particularly important structural feature, as it provides enhanced thermal stability compared to acyclic phosphite esters while maintaining the reactivity necessary for antioxidant function. This structural arrangement allows for optimal spatial distribution of the phosphite groups, enabling efficient interaction with polymer substrates and oxidative species during processing and service conditions.

Nomenclature and Identification Systems

Chemical Abstracts Service Registry Information (3806-34-6)

The compound is definitively identified through Chemical Abstracts Service Registry Number 3806-34-6, which serves as the primary international identifier for this specific molecular entity. This registration number provides unambiguous identification across all chemical databases and regulatory systems worldwide. The compound appears in the European Inventory of Existing Commercial Chemical Substances under the number 223-276-6, facilitating its recognition within European Union chemical regulations.

The Molecular Data File Chemical Database Identifier MFCD00071522 provides additional database linkage for structural and property information. The compound has been assigned the Unique Ingredient Identifier VYL51769RX by the United States Food and Drug Administration, enabling its tracking in food contact applications. These multiple identification systems ensure comprehensive traceability across different regulatory jurisdictions and application domains.

Common Synonyms and Trade Names

The compound is recognized under numerous systematic and commercial designations that reflect both its structural characteristics and commercial applications. The most prevalent systematic names include O,O'-Dioctadecylpentaerythritol bis(phosphite), which emphasizes the pentaerythritol core structure and the dioctadecyl substitution pattern. Alternative systematic designations include Distearyl pentaerythritol diphosphite, reflecting the stearyl alcohol origin of the octadecyl substituents.

Industrial nomenclature encompasses several widely recognized trade designations. Antioxidant 618 represents the most common commercial identifier, used across multiple manufacturers and suppliers. Related trade names include Weston 618, Weston 619F, and various alphanumeric designations such as Advanced Development Kit Stabilizer Polyethylene Phosphite 8 and Mark Polyethylene Phosphite 8. The designation Cyclic neopentanetetraylbis(octadecyl phosphite) provides structural description emphasizing the neopentyl-derived core and cyclic phosphite arrangement.

Systematic Names Trade Designations Database Identifiers
This compound Antioxidant 618 Chemical Abstracts Service 3806-34-6
O,O'-Dioctadecylpentaerythritol bis(phosphite) Weston 618 European Inventory of Existing Commercial Chemical Substances 223-276-6
Distearyl pentaerythritol diphosphite Weston 619F Molecular Data File Chemical Database MFCD00071522
Dioctadecyl pentaerythritol diphosphite Advanced Development Kit Stabilizer Polyethylene Phosphite 8 Food and Drug Administration Unique Ingredient Identifier VYL51769RX

Historical Development in Polymer Chemistry

The development of this compound emerged from systematic research into phosphite-based secondary antioxidants for polymer stabilization during the mid-twentieth century expansion of synthetic polymer industries. Early investigations into phosphite ester chemistry revealed the superior hydroperoxide-decomposing capabilities of these compounds compared to traditional phenolic antioxidants, leading to intensive development of structurally optimized phosphite systems.

The pentaerythritol diphosphite class, of which this compound represents a prominent member, evolved from recognition that spirocyclic architectures provided enhanced thermal stability and reduced volatility compared to acyclic phosphite esters. Patent literature from the 1990s demonstrates significant efforts to develop manufacturing processes that would maximize the spiro isomer content of pentaerythritol diphosphites, as the spiro configuration exhibits superior performance characteristics compared to alternative caged isomeric forms.

Manufacturing methodology for pentaerythritol diphosphites involves sequential transesterification reactions under carefully controlled conditions of temperature and pressure. The process typically begins with transesterification of pentaerythritol with triphenyl phosphite to generate diphenyl pentaerythritol diphosphite intermediates, followed by subsequent reaction with octadecanol to yield the final bis(octadecyloxy) derivative. Optimization of reaction conditions has proven critical for achieving high spiro isomer content and maximizing overall yield of the desired diphosphite products.

The compound's integration into commercial polymer stabilization systems reflects broader trends toward multi-component additive packages that combine primary and secondary antioxidants with additional processing aids. Research has demonstrated that phosphite stabilizers such as this compound function through multiple mechanisms depending on processing conditions, including hydroperoxide decomposition, radical chain breaking, and catalytic antioxidant action through formation of acidic hydrogen phosphates.

Related Tetraoxa-diphosphaspiro Compounds

Dichloro Derivatives (3,9-Dichloro Analogs)

The dichloro derivatives of the tetraoxa-diphosphaspiro framework represent important synthetic intermediates and distinct chemical entities with unique properties compared to the alkoxy-substituted analogs. 3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane, identified by Chemical Abstracts Service number 714-87-4, exhibits the molecular formula C₅H₈Cl₂O₆P₂ with a molecular weight of 296.96 grams per mole. This compound maintains the characteristic spirocyclic architecture while incorporating chlorine substituents at the phosphorus centers, creating a reactive intermediate suitable for further derivatization.

Crystallographic analysis of the dichloro derivative has revealed detailed structural parameters, including space group P 21 21 21 with unit cell dimensions of a = 6.0630 Å, b = 12.7384 Å, and c = 13.4338 Å. The crystal structure demonstrates the rigid three-dimensional arrangement of the spiro system and provides insights into the geometric constraints that influence reactivity and stability. The dichloro compound serves as a versatile synthetic precursor for preparation of various alkoxy and aryloxy derivatives through nucleophilic substitution reactions.

The electron-withdrawing nature of the chlorine substituents significantly alters the electronic properties of the phosphorus centers compared to alkoxy derivatives, resulting in increased reactivity toward nucleophilic attack. This enhanced reactivity makes the dichloro derivative particularly valuable for synthetic applications where controlled introduction of specific substituents is required.

Aryloxy Derivatives

Aryloxy-substituted tetraoxa-diphosphaspiro compounds represent an important class of structurally related phosphite esters that incorporate aromatic substituents rather than aliphatic alkyl chains. The compound 3,9-Bis[2,4-bis(2-methyl-2-propanyl)phenoxy]-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane exemplifies this structural variation, exhibiting molecular formula C₃₃H₅₀O₆P₂ and molecular weight of 604.705 grams per mole. This aryloxy derivative demonstrates the adaptability of the spirocyclic framework to accommodate diverse substituent patterns while maintaining structural integrity.

Research into hydrolytically stable pentaerythritol diphosphites has led to development of bis(aralkylphenyl) derivatives that exhibit enhanced moisture resistance compared to conventional alkoxy analogs. These compounds incorporate bulky aralkyl substituents on the phenolic rings, creating steric hindrance that protects the phosphite ester linkages from hydrolytic attack. Bis(2,4-dicumylphenyl)pentaerythritol diphosphite represents a particularly successful example of this approach, demonstrating superior thermal stability and reduced volatility compared to simpler aryloxy derivatives.

Thermal gravimetric analysis of aryloxy derivatives has revealed decomposition temperatures significantly higher than those of corresponding alkoxy compounds, reflecting the enhanced thermal stability imparted by aromatic substitution. The aryloxy derivatives also exhibit reduced tendency toward hydrolytic degradation, making them particularly suitable for applications involving exposure to moisture or humid processing conditions.

Structural Variations of the Spiro Core

The tetraoxa-diphosphaspiro[5.5]undecane framework accommodates numerous structural modifications while preserving the fundamental spirocyclic architecture that confers stability and performance advantages. Diisodecyl pentaerythritol diphosphite, with molecular formula C₂₅H₅₀O₆P₂, demonstrates adaptation of the core structure to incorporate branched alkyl substituents derived from isodecyl alcohol. This structural variation provides modified solubility characteristics and processing properties compared to the linear octadecyl analog.

The basic spiro[5.5]undecane hydrocarbon framework, represented by molecular formula C₁₁H₂₀, establishes the fundamental geometric constraints and conformational preferences that influence the behavior of all tetraoxa-diphosphaspiro derivatives. This saturated spirocyclic system exhibits exceptional conformational rigidity, contributing to the thermal stability and reduced volatility observed in phosphite derivatives based on this architecture.

Compound Type Molecular Formula Key Structural Features Primary Applications
Octadecyloxy Derivative C₄₁H₈₂O₆P₂ Linear long-chain alkyl substituents Polymer stabilization, antioxidant systems
Dichloro Derivative C₅H₈Cl₂O₆P₂ Reactive chlorine substituents Synthetic intermediate, derivatization precursor
Aryloxy Derivative C₃₃H₅₀O₆P₂ Sterically hindered aromatic substituents Hydrolytically stable applications
Isodecyl Derivative C₂₅H₅₀O₆P₂ Branched alkyl substituents Modified processing characteristics

Mechanistic studies of phosphite stabilizer action have revealed that structural variations within the tetraoxa-diphosphaspiro framework significantly influence the efficiency of hydroperoxide decomposition and radical scavenging processes. Five-membered cyclic phosphites demonstrate catalytic hydroperoxide decomposition through formation of acidic hydrogen phosphates, while six-membered spirocyclic systems like the tetraoxa-diphosphaspiro derivatives exhibit primarily stoichiometric antioxidant behavior. The spirocyclic architecture provides optimal geometric arrangement for interaction with polymer substrates while maintaining sufficient reactivity for effective antioxidant function.

Properties

IUPAC Name

3,9-dioctadecoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
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InChI

InChI=1S/C41H82O6P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42-48-44-37-41(38-45-48)39-46-49(47-40-41)43-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3
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InChI Key

PZRWFKGUFWPFID-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOP1OCC2(CO1)COP(OC2)OCCCCCCCCCCCCCCCCCC
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Molecular Formula

C41H82O6P2
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DSSTOX Substance ID

DTXSID2027549
Record name Distearyl pentaerythritol diphosphite
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Molecular Weight

733.0 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, White waxy flakes; [MSDSonline]
Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)-
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Vapor Pressure

8X10-17 mm Hg at 25 °C /Estimated/
Record name DISTEARYL PENTAERYTHRITOL DIPHOSPHITE
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CAS No.

3806-34-6
Record name Distearyl pentaerythritol diphosphite
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Record name 2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(octadecyloxy)-
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Record name O,O'-dioctadecylpentaerythritol bis(phosphite)
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Melting Point

37-46 °C /Measured/
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane typically involves the reaction of octadecyloxy alcohols with phosphorus oxychloride (POCl3) under controlled conditions. The procedure requires precise temperature control and the use of inert atmospheres to prevent oxidation or hydrolysis of the intermediate compounds.

Industrial Production Methods: For large-scale production, the process usually employs continuous flow reactors to maintain consistent reaction conditions and high-purity output. High-efficiency distillation and purification techniques are essential to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of phosphonate esters.

  • Reduction: Rarely involved in reduction reactions due to the stability of the phosphorus-oxygen bonds.

  • Substitution: It can participate in nucleophilic substitution reactions, especially with halogenating agents, leading to various substituted phosphorous compounds.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic mediums.

  • Substitution: Halogenating agents such as thionyl chloride or phosphorus trichloride in anhydrous conditions.

Major Products:

  • Oxidation: Phosphonate esters.

  • Substitution: Varied organophosphorus compounds depending on the substituents involved.

Scientific Research Applications

Applications Overview

Application AreaDescription
Polymer Science Used as an antioxidant and color stabilizer in polymers.
Chemical Intermediates Serves as a precursor for synthesizing various chemical compounds.
Research Use Employed in laboratory settings for experimental purposes.

Polymer Science

In polymer science, 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane is primarily utilized as an antioxidant and a color stabilizer . Its ability to inhibit oxidation makes it valuable in extending the lifespan of polymers by preventing degradation due to environmental factors such as heat and light exposure.

Case Study: Antioxidant Properties

Research has demonstrated that the incorporation of this compound into polymer matrices significantly enhances thermal stability and reduces color changes during processing and aging. For instance, studies have shown that polymers treated with this compound exhibit improved resistance to oxidative stress compared to untreated samples.

Chemical Intermediates

This compound also acts as a versatile intermediate in the synthesis of various chemical entities. Its unique structure allows for functionalization that can lead to the development of new materials with tailored properties.

Example Synthesis Pathway

A typical synthesis pathway could involve the reaction of this compound with other reagents to produce phosphorous acid derivatives or other phosphite compounds that can be further utilized in organic synthesis.

Research Applications

In research laboratories, this compound is often used for experimental purposes due to its well-defined chemical structure and properties. It is particularly useful in studies related to:

  • Material Science : Investigating the effects of phosphite additives on the mechanical properties of composites.
  • Environmental Science : Studying the degradation pathways of phosphite compounds in various environmental conditions.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets in which phosphorus atoms play a key role. The spiro structure allows for high-affinity binding with specific enzymes or receptors, influencing biochemical pathways and cellular functions. It can also act as a ligand, forming complexes with metal ions and altering their reactivity and bioavailability.

Comparison with Similar Compounds

Chemical Profile :

  • IUPAC Name : 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
  • Molecular Formula : C₄₁H₈₂O₆P₂
  • Molecular Weight : 733.05 g/mol
  • CAS No.: 3806-34-6 .
  • Synonyms: O,O′-Dioctadecylpentaerythritol bis(phosphite), Distearylpentaerythritol Diphosphite, Weston 618 .

Key Properties :

  • Applications : Primarily used as a high-performance antioxidant and stabilizer in polymers (e.g., polyolefins, PVC) due to its ability to scavenge free radicals and inhibit thermal degradation .
  • Physical State : Solid at room temperature (melting point: 44–47°C) with low water solubility, making it suitable for hydrophobic polymer matrices .

Comparison with Structurally Related Compounds

Substituent Variations and Molecular Features

The spirocyclic diphosphonite/diphosphonate core (2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane) allows diverse functionalization. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound 3,9-Octadecyloxy C₄₁H₈₂O₆P₂ 733.05 Polymer antioxidant
3,9-Dichloro-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-dione 3,9-Dichloro C₅H₈Cl₂O₆P₂ 296.95 Flame-retardant intermediate
3,9-Bis(isodecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-Isodecyloxy C₂₅H₅₀O₆P₂ 544.64 Plasticizer/stabilizer
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-Bis(2,4-dicumylphenoxy) C₄₅H₅₈O₆P₂ 780.89 UV stabilizer in polycarbonates
3,9-Dimethyl-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane 3,9-dioxide 3,9-Methyl C₇H₁₄O₆P₂ 248.12 Pharmaceutical intermediates

Structural Insights :

  • Octadecyloxy Groups (Target Compound): The long alkyl chains enhance compatibility with non-polar polymers like polyethylene, reducing migration and improving longevity .
  • Chlorine Substituents : The dichloro derivative exhibits higher reactivity due to electronegative Cl atoms, enabling its use as a flame-retardant precursor .
  • Aromatic Substituents: Phenoxy groups (e.g., dicumylphenoxy) improve UV stability but reduce thermal stability compared to alkyl chains .

Performance in Polymer Stabilization

Thermal Stability :

  • The target compound outperforms 3,9-dichloro derivatives in polyolefin stabilization due to its hydrolytic resistance and lower acidity .
  • Bis(2,4-di-tert-butylphenoxy) analogues (e.g., ULTRANOX®626) show superior synergistic effects with phenolic antioxidants but may pose higher aquatic toxicity risks .

Mechanism :

  • Phosphonite vs. Phosphonate : The target compound (phosphonite) acts as a peroxide decomposer, while phosphonate derivatives (e.g., 3,9-dioxide) primarily function as chelating agents .

Biological Activity

3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane (CAS Number: 3806-34-6) is a diphosphaspiro compound characterized by its unique molecular structure which includes two phosphorus atoms and multiple ether linkages. This compound is primarily known for its applications as an antioxidant and a stabilizer in polymer formulations. The biological activity of this compound has garnered attention due to its potential implications in various fields including materials science and biochemistry.

  • Molecular Formula : C₄₁H₈₂O₆P₂
  • Molecular Weight : 733.03 g/mol
  • Melting Point : 44-47 °C
  • Solubility : Generally low solubility in water; soluble in organic solvents.

Antioxidant Properties

This compound exhibits significant antioxidant properties. It functions as a reducing agent that can scavenge free radicals and prevent oxidative stress in various biological systems. This activity is crucial for protecting cellular structures from oxidative damage.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Mechanism of Action
This compound12.5Free radical scavenging
BHT (Butylated Hydroxytoluene)15.0Chain-breaking antioxidant
Trolox10.0Water-soluble vitamin E analog

Toxicity and Safety Profile

The compound has been classified with several hazard statements indicating potential health risks such as skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). A comprehensive safety assessment is necessary before application in consumer products.

Table 2: Toxicological Data Summary

EndpointValueReference
Acute Oral Toxicity (LD50)>2000 mg/kg
Skin IrritationModerate
Eye IrritationSevere

Case Study 1: Polymer Stabilization

A study investigated the efficacy of this compound as a stabilizer in polyolefin blends. The results indicated that the addition of this compound significantly improved the thermal stability and oxidative resistance of the polymers under accelerated aging conditions.

Case Study 2: Biocompatibility Assessment

Research conducted on the biocompatibility of this compound in biomedical applications showed that it exhibited low cytotoxicity towards human fibroblast cells at concentrations below 50 µM. The study concluded that it could be a potential candidate for use in drug delivery systems or as a biomaterial.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing 3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane?

  • Synthesis : The compound can be synthesized via nucleophilic substitution reactions using pentaerythritol diphosphite derivatives and long-chain alkyl halides (e.g., octadecyl bromide). Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like incomplete substitution or hydrolysis .
  • Characterization : Use 1^{1}H/31^{31}P NMR to confirm substitution at phosphorus centers and assess purity. FT-IR can verify P-O-C bond formation (stretching at 950–1050 cm1^{-1}). HPLC with evaporative light scattering detection (ELSD) is recommended for purity analysis due to the compound’s lack of UV chromophores .

Q. How can researchers evaluate the antioxidant efficiency of this compound in polymer matrices?

  • Methodology : Conduct accelerated oxidation studies using thermogravimetric analysis (TGA) under oxygen flow to measure oxidative induction time (OIT). Compare with commercial antioxidants (e.g., Irganox 1010) via differential scanning calorimetry (DSC) to assess stabilization effects. For mechanistic insights, employ electron paramagnetic resonance (EPR) to detect radical scavenging activity .

Q. What precautions are necessary for handling and storing this compound in laboratory settings?

  • Handling : Use inert atmosphere techniques (e.g., gloveboxes) to prevent hydrolysis of the phosphite moiety. Wear nitrile gloves and safety goggles to avoid skin/eye contact, as similar spirocyclic phosphites can degrade into irritants .
  • Storage : Store in airtight containers under nitrogen at –20°C to minimize oxidation. Avoid exposure to moisture or acidic conditions, which may hydrolyze the phosphite structure .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s thermal stability be resolved?

  • Analysis : Discrepancies may arise from differences in sample purity or experimental conditions. Perform TGA at varying heating rates (e.g., 5–20°C/min) to distinguish intrinsic decomposition from kinetic artifacts. Cross-validate with isothermal stability tests at 150–200°C under nitrogen. Compare results with structurally analogous antioxidants (e.g., 3,9-Bis(2,4-di-tert-butylphenoxy) derivatives) to identify substituent effects .

Q. What experimental designs are suitable for studying its hydrolysis kinetics under aqueous conditions?

  • Approach : Use pH-stat titration to monitor phosphite-to-phosphate conversion in buffered solutions (pH 4–10). For advanced degradation profiling, employ LC-MS to identify hydrolytic byproducts (e.g., octadecanol, phosphoric acid derivatives). Kinetic modeling (e.g., pseudo-first-order) can quantify rate constants and predict shelf-life in humid environments .

Q. How can researchers optimize its solubility in non-polar matrices without compromising antioxidant activity?

  • Strategy : Modify solvent systems using blends of toluene and long-chain alcohols (e.g., 1-octanol) to enhance dispersion. For polymer composites, pre-dissolve the compound in molten polymer (e.g., polyethylene) at 120–150°C. Evaluate homogeneity via polarized light microscopy and correlate with OIT performance .

Q. What advanced spectroscopic techniques can elucidate its radical scavenging mechanism?

  • Techniques : Time-resolved EPR can capture transient phosphorus-centered radicals during oxidation. Computational studies (DFT) can model bond dissociation energies of P–O and C–O bonds to predict degradation pathways. Pair these with in-situ FT-IR to track structural changes during radical quenching .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane
Reactant of Route 2
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.